molecular formula C5H2BrIN2O2 B12967536 4-Bromo-2-iodo-3-nitropyridine

4-Bromo-2-iodo-3-nitropyridine

Cat. No.: B12967536
M. Wt: 328.89 g/mol
InChI Key: YADBMEVLDVKOMF-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom. The presence of bromine, iodine, and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to introduce the bromine and iodine atoms, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organolithium reagents, organomagnesium reagents, and transition metal catalysts.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Various substituted pyridines depending on the substituent introduced.

    Reduction Reactions: 4-Bromo-2-iodo-3-aminopyridine.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-3-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the ring more susceptible to nucleophilic attackThe nitro group can also undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-3-nitropyridine is unique due to the specific positions of the bromine, iodine, and nitro groups on the pyridine ring. This unique arrangement allows for specific reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

4-bromo-2-iodo-3-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H

InChI Key

YADBMEVLDVKOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])I

Origin of Product

United States

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